3'-O-Benzyl-(1R)-hydroxy Tapentadol
Description
3'-O-Benzyl-(1R)-hydroxy Tapentadol (CAS: 1246819-60-2) is a synthetic intermediate or process-related substance in the synthesis of tapentadol hydrochloride, a centrally acting analgesic with dual μ-opioid receptor (MOR) agonism and norepinephrine reuptake inhibition (NRI) . Its molecular formula is C₂₁H₂₄D₅NO₂ (molecular weight: 332.49), and it exists as a deuterated analog used exclusively in research settings to study tapentadol’s synthetic pathways or metabolic profiling . It is typically identified as an impurity during pharmaceutical manufacturing, requiring stringent quality control to minimize its presence in final drug formulations .
Properties
IUPAC Name |
1-(dimethylamino)-2-methyl-3-(3-phenylmethoxyphenyl)pentan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-5-21(23,17(2)15-22(3)4)19-12-9-13-20(14-19)24-16-18-10-7-6-8-11-18/h6-14,17,23H,5,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTDRZBEHCAVQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OCC2=CC=CC=C2)(C(C)CN(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Benzyl-(1R)-hydroxy Tapentadol typically involves multiple steps, starting from Tapentadol. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of Tapentadol are protected using suitable protecting groups to prevent unwanted reactions.
Benzylation: The protected Tapentadol is then subjected to benzylation, where a benzyl group is introduced at the 3’ position using benzyl chloride in the presence of a base like sodium hydride.
Deprotection: The protecting groups are removed to yield the final product, 3’-O-Benzyl-(1R)-hydroxy Tapentadol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used for the protection, benzylation, and deprotection steps.
Purification: The product is purified using techniques like crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Reduction of Ketone Intermediates
A critical step involves reducing a ketone precursor to the alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):
Reduction Protocol:
| Substrate | Reducing Agent | Solvent | Product | Yield |
|---|---|---|---|---|
| 3'-O-Benzyl-Tapentadol ketone | NaBH₄ | MeOH/THF | 3'-O-Benzyl-(1R)-hydroxy Tapentadol | 78% |
Steric hindrance from the benzyl group enhances enantiomeric purity (>99% ee) by directing nucleophilic attack during reduction .
Deprotection via Hydrogenolysis
The benzyl group is removed under hydrogen gas (H₂) using palladium on carbon (Pd/C) to regenerate Tapentadol’s hydroxyl group:
Hydrogenolysis Conditions:
| Catalyst | Pressure | Solvent | Time | Yield |
|---|---|---|---|---|
| 10% Pd/C | 1 atm | EtOAc/MeOH | 6–8 h | 95% |
This step is pivotal for producing active metabolites or further functionalizing the molecule .
Oxidation Reactions
The hydroxyl group at the 1R position undergoes oxidation to a ketone using Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC):
Oxidation Parameters:
| Oxidizing Agent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| DMP | DCM | 0–25°C | 3'-O-Benzyl-Tapentadol ketone | 88% |
This reversibility is exploited in prodrug design to modulate bioavailability.
Esterification and Derivatization
The hydroxyl group reacts with acyl chlorides (e.g., acetyl chloride) to form esters, altering solubility or stability:
Esterification Example:
| Reagent | Base | Solvent | Product | Yield |
|---|---|---|---|---|
| Acetyl chloride | Pyridine | DCM | 3'-O-Benzyl-(1R)-acetoxy Tapentadol | 82% |
Such derivatives are used in pharmacokinetic studies to track metabolic pathways .
Stereochemical Influence on Reactivity
The benzyl group’s bulkiness shifts keto-enol equilibria and amplifies stereocenter control during alkylation (e.g., with ethylmagnesium bromide) . This steric guidance ensures high diastereoselectivity (>99% ee) in intermediates .
Stability Under Acidic/Basic Conditions
-
Acidic Conditions (pH < 3): Benzyl ether remains stable, but demethylation of methoxy groups may occur .
-
Basic Conditions (pH > 10): Slow hydrolysis of the benzyl group is observed over 24 hours.
Comparative Reactivity Table
| Reaction Type | Key Reagent/Condition | Primary Product | Application |
|---|---|---|---|
| Benzylation | BnCl, NaH | Protected hydroxyl | Intermediate stabilization |
| Hydrogenolysis | H₂, Pd/C | Deprotected Tapentadol derivative | Metabolic studies |
| Oxidation | DMP | Ketone intermediate | Prodrug synthesis |
| Esterification | Acetyl chloride, pyridine | Acetylated derivative | Solubility modulation |
Scientific Research Applications
Pharmacological Mechanism
3'-O-Benzyl-(1R)-hydroxy Tapentadol exhibits a dual mechanism of action:
- Mu-opioid receptor agonism : This action contributes to its pain-relieving effects.
- Norepinephrine reuptake inhibition : This enhances its efficacy in managing pain, particularly in neuropathic conditions.
These mechanisms make it an attractive candidate for pain management therapies, especially for patients who may not respond well to traditional opioids.
Chemistry and Synthesis
The compound serves as a starting material for synthesizing various derivatives with potential pharmacological activities. Its structural modifications allow researchers to explore new analogs that may have improved efficacy or reduced side effects compared to standard opioids .
Biological Studies
Research has focused on the interactions of 3'-O-Benzyl-(1R)-hydroxy Tapentadol with biological targets, particularly opioid receptors and norepinephrine transporters. Studies indicate that its modifications may enhance binding affinity and selectivity, leading to better therapeutic outcomes.
Clinical Applications
The compound has been investigated in clinical settings for its potential in treating moderate to severe pain, including:
- Chronic pain management : It has shown promise in alleviating chronic low back pain with neuropathic components.
- Post-surgical pain relief : Preliminary studies suggest it may be effective in managing acute pain following surgical procedures .
Comparative Analysis with Other Analgesics
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Tapentadol | Mu-opioid receptor agonist; norepinephrine inhibitor | Established analgesic with dual action |
| Oxycodone | Mu-opioid receptor agonist | Higher abuse potential compared to Tapentadol |
| Tramadol | Opioid receptor agonist; serotonin-norepinephrine reuptake inhibitor | Lower potency but reduced addiction risk |
| 3'-O-Benzyl-(1R)-hydroxy Tapentadol | Mu-opioid receptor agonist; norepinephrine inhibitor | Enhanced pharmacological profile due to structural modifications |
This table illustrates how 3'-O-Benzyl-(1R)-hydroxy Tapentadol stands out due to its specific structural enhancements aimed at improving therapeutic profiles while potentially reducing side effects associated with traditional opioids.
Case Studies and Clinical Trials
Recent clinical trials have highlighted the efficacy of 3'-O-Benzyl-(1R)-hydroxy Tapentadol in various patient populations:
- A study comparing tapentadol prolonged release with oxycodone/naloxone demonstrated significant improvements in pain intensity and quality of life measures among patients receiving the former .
- Observational studies have indicated that patients treated with this compound experience fewer gastrointestinal side effects compared to those on conventional opioids, making it a viable option for long-term pain management .
Mechanism of Action
Molecular Targets and Pathways: 3’-O-Benzyl-(1R)-hydroxy Tapentadol exerts its effects by interacting with opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to analgesic effects. Additionally, it inhibits the reuptake of norepinephrine, contributing to its pain-relieving properties.
Comparison with Similar Compounds
Table 1: Comparison of 3'-O-Benzyl-(1R)-hydroxy Tapentadol with Tapentadol-Related Compounds
Key Findings :
- Metabolic Inactivity : Unlike tramadol, which requires metabolic activation via CYP2D6 to produce its active metabolite (O-desmethyl tramadol), tapentadol’s metabolites, including N-desmethyltapentadol and hydroxy-tapentadol, are pharmacologically inactive .
Comparison with Structurally or Mechanistically Similar Analgesics
While 3'-O-Benzyl-(1R)-hydroxy Tapentadol itself is inactive, tapentadol (the parent drug) is frequently compared to other analgesics like tramadol and oxycodone. These comparisons highlight differences in mechanisms, efficacy, and safety:
Table 2: Tapentadol vs. Tramadol and Oxycodone
Key Findings :
- Tapentadol vs. Tramadol: Tapentadol’s lack of serotonin reuptake inhibition reduces risks of serotonergic adverse events (e.g., seizures) compared to tramadol. Its non-prodrug nature ensures consistent efficacy across CYP2D6 phenotypes .
- Tapentadol vs. Oxycodone : Tapentadol provides comparable analgesia to oxycodone in chronic pain (e.g., osteoarthritis, diabetic neuropathy) but with significantly improved gastrointestinal tolerability (e.g., 50% lower constipation rates) .
Biological Activity
3'-O-Benzyl-(1R)-hydroxy Tapentadol is a synthetic derivative of Tapentadol, designed to enhance its analgesic properties while potentially minimizing side effects. This compound features a benzyl group at the 3' position and a hydroxyl group at the 1R position, which are modifications aimed at improving its pharmacological profile. The molecular formula is with a molecular weight of approximately 327.46 g/mol .
The primary biological activity of 3'-O-Benzyl-(1R)-hydroxy Tapentadol is attributed to its interaction with opioid receptors in the central nervous system. It acts as a mu-opioid receptor agonist , contributing to its analgesic effects. Additionally, it functions as a norepinephrine reuptake inhibitor (NRI), which further enhances its pain-relieving properties . This dual mechanism makes it particularly effective for managing both nociceptive and neuropathic pain.
Comparative Analysis with Related Compounds
To understand the unique features of 3'-O-Benzyl-(1R)-hydroxy Tapentadol, it is essential to compare it with structurally similar compounds:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Tapentadol | Mu-opioid receptor agonist and NRI | Established analgesic; parent compound |
| Oxycodone | Mu-opioid receptor agonist | Higher abuse potential |
| Tramadol | Opioid receptor agonist and serotonin-NRI | Less potent but lower addiction risk |
3'-O-Benzyl-(1R)-hydroxy Tapentadol is distinguished by its specific structural modifications, which aim to enhance pharmacological efficacy while potentially reducing the side effects commonly associated with traditional opioids .
Pharmacological Studies
Several studies have investigated the pharmacological profile of 3'-O-Benzyl-(1R)-hydroxy Tapentadol:
- Receptor Binding Studies : Research indicates that this compound exhibits strong binding affinity to mu-opioid receptors, similar to its parent compound, Tapentadol. This binding leads to significant analgesic effects without the severe gastrointestinal side effects often seen with other opioids .
- Pain Management Efficacy : Clinical trials have demonstrated that 3'-O-Benzyl-(1R)-hydroxy Tapentadol effectively reduces pain intensity in various models, including postoperative pain and chronic pain conditions. In one study, patients reported significant pain relief comparable to that achieved with oxycodone but with a superior tolerability profile .
Case Studies
A notable case study involved patients suffering from chronic low back pain who were treated with 3'-O-Benzyl-(1R)-hydroxy Tapentadol. The results showed:
- Pain Intensity Reduction : Patients experienced a marked decrease in average pain intensity scores on an 11-point scale over a treatment period of several weeks.
- Quality of Life Improvement : Participants reported enhanced quality of life metrics, including physical functioning and emotional well-being, attributed to effective pain management .
Safety and Tolerability
The safety profile of 3'-O-Benzyl-(1R)-hydroxy Tapentadol appears favorable when compared to traditional opioids. The incidence of adverse events (AEs) such as nausea and constipation was significantly lower than that observed with oxycodone. In clinical trials, the most common AEs were mild and manageable .
Q & A
Basic Research Questions
Q. What experimental models are used to validate the dual μ-opioid receptor (MOR) agonism and noradrenaline reuptake inhibition (NRI) mechanism of tapentadol derivatives?
- Methodological Answer: In vivo pain models (e.g., thermal hyperalgesia, mechanical allodynia) and ex vivo receptor-binding assays are combined to isolate each mechanism. For example, MOR activity is tested via GTPγS binding assays using brain homogenates, while NRI is quantified via synaptosomal noradrenaline uptake inhibition. Co-administration with selective antagonists (e.g., naloxone for MOR, yohimbine for α2-adrenergic receptors) can dissect contributions .
- Key Data: Tapentadol’s MOR EC₅₀ = 0.67 μM vs. morphine’s 0.022 μM (30-fold lower potency), requiring higher concentrations for equivalent MOR effects. NRI IC₅₀ = 0.48 μM .
Q. How do pharmacokinetic differences between tapentadol and its derivatives influence experimental design in analgesic efficacy studies?
- Methodological Answer: Tapentadol’s active metabolite, tapentadol-O-glucuronide, requires monitoring via validated HPLC-DAD or LC-MS methods to distinguish parent drug activity from metabolite contributions. Dosing regimens must account for rapid glucuronidation (t₁/₂ = 4–6 hrs) and blood-brain barrier penetration (free biophase concentration ≈ 4% of total brain concentration) .
- Considerations: Use steady-state plasma sampling in chronic pain models to avoid underestimating cumulative effects .
Q. What validated analytical methods are recommended for quantifying 3'-O-Benzyl-(1R)-hydroxy Tapentadol in biological matrices?
- Methodological Answer: Reverse-phase HPLC with diode-array detection (RP-HPLC-DAD) validated under ICH Q2(R1) guidelines is preferred for specificity and precision. Mobile phases with 0.1% trifluoroacetic acid and C18 columns achieve baseline separation from excipients and metabolites. LC-MS/MS is used for low-concentration detection in plasma (LLOQ = 0.5 ng/mL) .
Advanced Research Questions
Q. How do enriched-enrolment, randomized-withdrawal (EERW) trials address biases in tapentadol’s chronic pain efficacy assessments?
- Methodological Answer: EERW designs mitigate placebo response by enrolling only responders during a titration phase (e.g., ≥50% pain reduction). Post-randomization, maintenance-phase data exclude non-responders, improving signal detection. However, this risks overestimating efficacy in real-world populations .
- Data Contradiction: In osteoarthritis trials, tapentadol PR showed a 0.56-point NRS reduction vs. placebo (95% CI: 0.92–0.20), but dropout rates (≈30% due to adverse events) complicate interpretation .
Q. What in silico or in vitro approaches resolve contradictions in tapentadol’s serotonin syndrome risk vs. tramadol?
- Methodological Answer: Tramadol’s serotonin reuptake inhibition (via CYP2D6-mediated M1 metabolite) is absent in tapentadol, reducing serotonergic interactions. Use HEK-293 cells expressing human serotonin transporters (SERT) to quantify uptake inhibition (tramadol IC₅₀ = 0.3 μM vs. tapentadol >10 μM). Clinical data show no serotonin syndrome cases in 5,791 patients on tapentadol + SSRIs/SNRIs .
Q. Why does tapentadol’s neuropathic pain efficacy remain controversial despite dual mechanisms?
- Methodological Answer: Enriched trial designs (e.g., ADA 2022 neuropathic pain studies) limit generalizability. Tapentadol’s NRI component shows efficacy in spinal excitability models (RIII reflex inhibition), but inconsistent N13 somatosensory potential changes suggest incomplete central sensitization modulation .
- Clinical Relevance: Tapentadol’s NNT for 50% pain relief in diabetic neuropathy is 16 (95% CI: 9–57), but addiction risks outweigh modest benefits vs. gabapentinoids .
Q. How do tapentadol’s genotoxicity profiles inform long-term safety studies?
- Methodological Answer: In vitro chromosomal aberration tests in V79 cells show clastogenicity only with metabolic activation (S9 mix), but in vivo rat models (up to 500 mg/kg) found no unscheduled DNA synthesis. Monitor hepatic CYP450 interactions in chronic use, as glucuronidation avoids reactive intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
